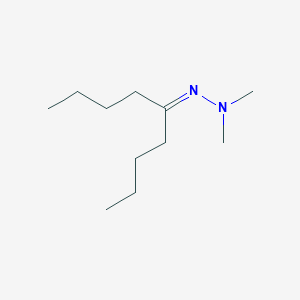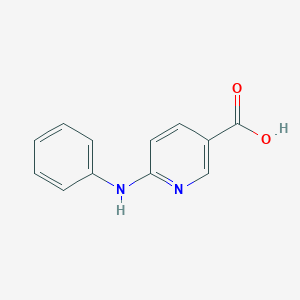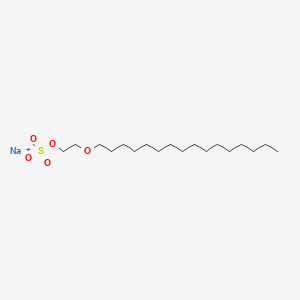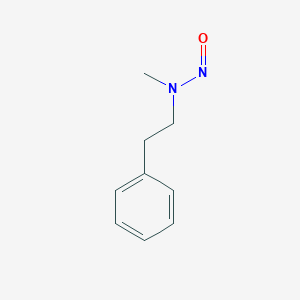
タングステン酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium tungstate is an inorganic sodium salt having tungstate as the counterion. Combines with hydrogen peroxide for the oxidation of secondary amines to nitrones. It has a role as a reagent. It contains a tungstate.
科学的研究の応用
タングステン金属の製造
タングステン酸ナトリウムは、タングステン金属の製造において重要な役割を果たします。 タングステン金属は、パラタングステン酸アンモニウムを介して製造され、浸出、転換、沈殿、焼成、還元を含む多段階プロセスです . 溶融したタングステン酸ナトリウムの電気分解によるタングステン金属の製造のための短プロセスが実証されました .
タングステン鉱石からの抽出
湿式冶金プロセスは、高品位タングステン濃縮物からタングステン酸ナトリウムを抽出するための一般的な技術です . タングステン鉱石の品位が低下するにつれて、湿式冶金プロセスに適した高品位濃縮物を製造するための鉱物処理が難しくなっています . タングステン酸ナトリウムはこの抽出プロセスで重要な役割を果たします。
誘導体化試薬
タングステン酸ナトリウム二水和物(Na2WO4.2H2O)は、蛍光法による過酸化水素の定量のための誘導体化試薬として使用できます .
N-ヒドロキシ-デスフェリオキサミンBの合成
タングステン酸ナトリウム二水和物は、微生物製品デスフェリオキサミンBの代謝産物であるN-ヒドロキシ-デスフェリオキサミンBの合成に使用されます .
難燃性織物
材料科学の分野では、タングステン酸ナトリウムは難燃性織物の製造に役立ちます . この化合物は、分子レベルで燃焼プロセスを抑制するその化学的特性により、材料に適用されると耐火性を付与します .
防食剤
タングステン酸ナトリウムは、防食剤の製造にも使用されます . これらの剤は、金属やその他の材料を腐食から保護するために使用され、それらの寿命を延ばし、構造の完全性を維持します
作用機序
Target of Action
Sodium tungstate, as a source of tungsten ions, primarily targets various chemical reactions . It acts as a mild oxidizing agent and is known to be a competitive inhibitor of molybdenum . In the medical field, it targets enzymatic activities involved in glucose production and utilization, thereby playing a role in managing glycemic control .
Mode of Action
Sodium tungstate operates primarily through its ability to facilitate and catalyze various chemical reactions . The tungstate ion interacts with other substances to alter their chemical structure, typically enhancing their reactivity or modifying their oxidative state . This reactivity is crucial in the production of phosphors and organic synthesis where tungstate ions serve as catalysts . The mechanism by which sodium tungstate interacts with organic compounds often involves the transfer of electrons, which can lead to significant changes in molecular architecture and properties .
Biochemical Pathways
Sodium tungstate affects several biochemical pathways. It modulates enzymatic activities involved in glucose production and utilization . It also plays a role in the MAPK pathway, which is key in the tungstate-induced increase of beta cell proliferation .
Pharmacokinetics
Sodium tungstate follows first-order kinetics, and plasma concentration-versus-time data are adequately described by a two-compartment model . In rats, the bioavailability of sodium tungstate is high (92%), whereas it is lower in dogs (approximately 65%) . The total volume of distribution expressed per unit of body weight is much higher when the animal is smaller . The total body clearance normalized by weight changes as for the volume of distribution . The elimination half-life is two times higher in dogs (approximately 4 hours) than in rats (approximately 1.7 hours) .
Result of Action
The action of sodium tungstate leads to significant changes in molecular architecture and properties . In the medical field, it enhances insulin activity and glucose metabolism . In materials science, it is instrumental in the manufacture of fireproofing fabrics and anti-corrosive agents . It also plays a role in the production of phosphors used in lighting and display technologies .
Action Environment
The action, efficacy, and stability of sodium tungstate can be influenced by various environmental factors. Its solubility and stability under various conditions enhance its utility in laboratories and industrial settings . .
Safety and Hazards
将来の方向性
Sodium tungstate has multiple applications and uses in a wide range of industries. It is used in the manufacturing of various types of heteropoly acid color lakes that are used in printing inks, plants, waxes, glasses, and textiles . Further studies to use complex and low-grade tungsten concentrates to produce sodium tungstate are underway .
生化学分析
Biochemical Properties
Sodium tungstate is known to interact with various enzymes, proteins, and other biomolecules. It is a competitive inhibitor of molybdenum, a trace element essential for the function of several enzymes .
Cellular Effects
Sodium tungstate has been shown to influence cell function in various ways. For instance, it has been found to modulate the activity of enzymes and proteins within cells, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, sodium tungstate exerts its effects through binding interactions with biomolecules, leading to changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium tungstate have been observed to change over time. For example, studies have shown that sodium tungstate can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of sodium tungstate have been studied in animal models, with findings indicating that the compound’s effects can vary with different dosages .
Metabolic Pathways
Sodium tungstate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, sodium tungstate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of sodium tungstate can affect its activity or function. For example, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
| { "Design of the Synthesis Pathway": "Sodium tungstate can be synthesized by reacting tungsten trioxide with sodium hydroxide in water.", "Starting Materials": [ "Tungsten trioxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve tungsten trioxide in water to form a solution.", "Add sodium hydroxide to the solution and stir until the tungsten trioxide is completely dissolved.", "Heat the solution to 80-90°C and maintain the temperature for 2-3 hours.", "Filter the solution to remove any impurities.", "Cool the solution to room temperature and allow the sodium tungstate to crystallize.", "Collect the crystals by filtration and wash with cold water.", "Dry the crystals in a vacuum oven at 100-120°C for several hours." ] } | |
CAS番号 |
13472-45-2 |
分子式 |
NaOW |
分子量 |
222.83 g/mol |
IUPAC名 |
disodium;dioxido(dioxo)tungsten |
InChI |
InChI=1S/Na.O.W |
InChIキー |
QOBFCGLLOGLAPM-UHFFFAOYSA-N |
SMILES |
[O-][W](=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
O=[W].[Na] |
Color/Form |
WHITE, RHOMBIC White crystalline powder or granules |
密度 |
4.179 |
melting_point |
698 °C |
| 13472-45-2 | |
物理的記述 |
DryPowder; Liquid |
ピクトグラム |
Irritant |
関連するCAS |
10213-10-2 (dihydrate) 11120-01-7 (hydrochloride salt of cpd with unknown MF) |
溶解性 |
SOL 57.5 G/100 CC WATER @ 0 °C; 73.2 G @ 21 °C; 96.9 G @ 100 °C |
同義語 |
sodium tungstate sodium tungstate dihydrate sodium tungstate(VI) sodium tungstate(VI) dihydrate sodium tungstate(VI), 181W-labeled |
製品の起源 |
United States |
Q1: How does sodium tungstate exert its anti-diabetic effects?
A1: Sodium tungstate has demonstrated anti-diabetic properties through several proposed mechanisms. One proposed mechanism suggests it may act as an insulin mimetic, mimicking the actions of insulin in the body [, ]. Another proposed mechanism suggests it may exert antioxidant activity, protecting cells from damage caused by reactive oxygen species []. Further research is needed to fully elucidate its primary mode of action.
Q2: Can sodium tungstate protect against diabetic complications?
A2: Studies have shown that sodium tungstate can improve biomechanical properties of femur bones in diabetic rats, likely by reducing oxidative stress and modulating antioxidant enzyme activity []. It has also been shown to have protective effects on the visual pathway in diabetic rats, potentially by reducing lipid peroxidation and improving visual evoked potentials [].
Q3: Does sodium tungstate affect embryo implantation?
A3: Research in a swine model indicated that oral administration of sodium tungstate led to a significant improvement in embryo implantation rates, suggesting a potential benefit for fertility [].
Q4: How does sodium tungstate impact the hypothalamus in the context of obesity?
A4: Sodium tungstate treatment in mice, in studies focusing on obesity, was found to influence the expression of proteins within the hypothalamus that are linked to cell morphology, axonal growth, and tissue remodeling. This suggests that sodium tungstate could potentially play a role in hypothalamic plasticity, which is important for energy metabolism control [].
Q5: What is the molecular formula and weight of sodium tungstate?
A5: The molecular formula of sodium tungstate dihydrate is Na2WO4·2H2O, and its molecular weight is 329.86 g/mol. Anhydrous sodium tungstate (Na2WO4) has a molecular weight of 293.82 g/mol.
Q6: Can sodium tungstate be used as a corrosion inhibitor?
A6: Yes, sodium tungstate has been studied as a corrosion inhibitor, particularly for metals like mild steel and chromium-based alloys [, ]. Its effectiveness is often enhanced when used in combination with other inhibitors, such as sodium silicate or sodium phosphate.
Q7: What types of reactions can sodium tungstate catalyze?
A8: Sodium tungstate has shown catalytic activity in various organic reactions. For instance, it can act as a catalyst in the epoxidation of alkenes using hydrogen peroxide [, ] and the synthesis of pyranocoumarins via one-pot, three-component reactions [].
Q8: How does sodium tungstate influence the activity of aldehyde oxidase?
A9: Sodium tungstate has been shown to inhibit aldehyde oxidase activity in plants, such as maize. This inhibition is thought to occur due to the disruption of molybdenum cofactor formation, which is essential for the enzyme's function [, ].
Q9: What is the bioavailability of sodium tungstate?
A10: Pharmacokinetic studies in rats and dogs have revealed that sodium tungstate exhibits high bioavailability (approximately 92%) in rats but lower bioavailability (around 65%) in dogs [].
Q10: What are the potential toxic effects of sodium tungstate exposure?
A11: Research suggests that exposure to sodium tungstate, particularly via intraperitoneal administration, can induce oxidative stress in rats. This can manifest as increased reactive oxygen species production, alterations in antioxidant enzyme activity, and markers of liver and kidney damage [].
Q11: What analytical techniques are employed for the quantification of sodium tungstate?
A13: Inductively coupled plasma atomic emission spectrometry (ICP-AES) is a commonly used technique for quantifying sodium tungstate. This method offers high sensitivity and selectivity for determining tungsten concentrations in various matrices [, ].
Q12: Are there environmental concerns associated with sodium tungstate?
A14: While tungsten itself is not considered highly toxic, the increasing industrial use and release of tungsten compounds, including sodium tungstate, have raised concerns about their potential environmental impact and long-term effects on ecosystems []. More research is needed to fully assess its ecotoxicological profile.
Q13: How can sodium tungstate be recovered and reused?
A15: Several methods have been explored for recovering sodium tungstate from industrial solutions, aiming to promote resource efficiency and minimize waste. These methods include diffusion dialysis [], ion exchange [], and causticizing-precipitating using calcium hydroxide [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


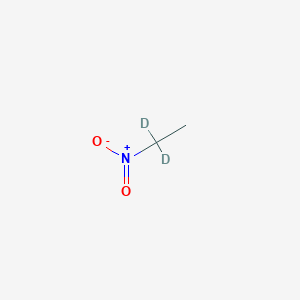
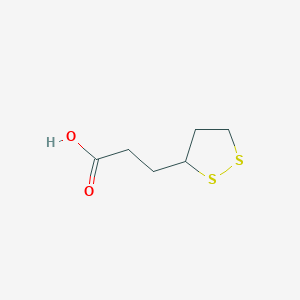
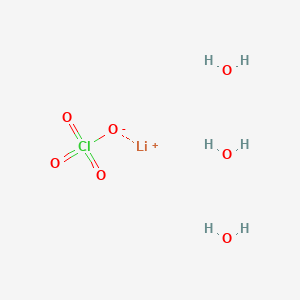
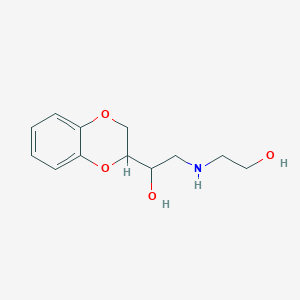
![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
